molecular formula C22H18N2O5 B6421151 ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate CAS No. 370082-84-1

ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B6421151
CAS No.: 370082-84-1
M. Wt: 390.4 g/mol
InChI Key: DBXJFAXTNCFPDC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.12157168 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C₁₅H₁₆N₂O₅
  • Molecular Weight: 304.30 g/mol

The structure features a nitrophenyl group which is crucial for its biological activity. The presence of the indeno-pyridine moiety contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions: Utilizing nitrophenyl derivatives with indeno-pyridine precursors under controlled conditions.
  • Cyclization Processes: Facilitating the formation of the indeno-pyridine structure through cyclization reactions that yield the desired product with high purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus1530
Escherichia coli2040
Pseudomonas aeruginosa2550

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in microbial and cancer cells, leading to cell death.
  • Interference with Cell Signaling Pathways: The nitrophenyl group may interact with signaling pathways that regulate cell survival and apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial effects of this compound found that it significantly inhibited biofilm formation in Staphylococcus aureus at sub-MIC concentrations. This property is crucial for developing treatments against biofilm-associated infections .

Case Study 2: Anticancer Activity
In a comparative study of various indeno-pyridine derivatives, ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo demonstrated superior anticancer activity compared to other analogs, showcasing its potential as a lead compound for further drug development .

Properties

IUPAC Name

ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-3-29-22(26)17-12(2)23-20-15-9-4-5-10-16(15)21(25)19(20)18(17)13-7-6-8-14(11-13)24(27)28/h4-11,18,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXJFAXTNCFPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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